N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound with a fused heterocyclic ring system and multiple functional groups. This intricate structure suggests a range of potential chemical behaviors and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withMitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.
Biochemical Pathways
Similar compounds have been found to alterserotoninergic and glutamatergic signaling pathways . These pathways play a significant role in neurological functions, including mood regulation and synaptic transmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide involves multi-step organic synthesis:
Formation of the pyrazolopyrimidine core: : This can be achieved by cyclization reactions involving suitable precursors such as hydrazines and aldehydes under acidic conditions.
Introduction of the piperazine ring: : The piperazine moiety is introduced via nucleophilic substitution reactions using benzyl halides.
Formation of the benzofuran carboxamide: : The final step involves coupling the benzofuran moiety to the core structure, typically using amide bond formation techniques like the use of coupling reagents such as EDC or HATU in the presence of a base.
Industrial Production Methods
Scaling up these reactions for industrial production involves optimizing the conditions to maximize yield and purity while minimizing costs and environmental impact. This often requires:
High-performance liquid chromatography (HPLC): for purification.
Optimized solvent systems: to ensure efficient reaction kinetics.
Automated reaction monitoring: to maintain consistent quality.
Chemical Reactions Analysis
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide undergoes various chemical reactions due to its functional groups:
Oxidation: : Can occur at the benzyl and piperazine moieties.
Reduction: : Possible at the pyrazolo[3,4-d]pyrimidin-1-yl ring.
Substitution: : Nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring.
Common reagents include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles like amines.
Scientific Research Applications
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide finds applications in:
Chemistry: : As a building block in synthetic organic chemistry for constructing more complex molecules.
Biology: : Potential use as a probe in biochemical studies due to its potential binding properties to various biological targets.
Medicine: : Investigated for its pharmacological properties, potentially acting on receptors or enzymes within biological systems.
Industry: : Utilized in the development of new materials or as intermediates in chemical manufacturing.
Comparison with Similar Compounds
N-(4-(4-aminopiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzamide
2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzoic acid
4-(4-(2-benzofuryl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine
These compounds share some structural features but differ significantly in their pharmacological profiles and applications.
Properties
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N7O2/c35-27(24-16-21-8-4-5-9-23(21)36-24)28-10-11-34-26-22(17-31-34)25(29-19-30-26)33-14-12-32(13-15-33)18-20-6-2-1-3-7-20/h1-9,16-17,19H,10-15,18H2,(H,28,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUCASWDALZURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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